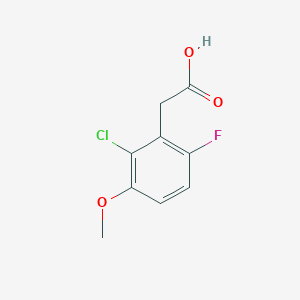

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid

Description

Historical Context and Discovery

The synthesis of this compound traces its origins to the broader exploration of halogenated phenylacetic acids in the 1980s, when researchers sought to optimize anti-inflammatory and analgesic agents. Early routes relied on Friedel-Crafts acylations and halogenation sequences, but these suffered from regioselectivity challenges. A pivotal advancement came with the adoption of palladium-catalyzed carbonylation methods, as demonstrated in analogous systems where benzyl chlorides were converted to phenylacetic acids under CO atmospheres. For instance, Li et al. achieved 95% yields for 2,4-dichlorophenylacetic acid using Pd(PPh₃)₂Cl₂ and phase-transfer catalysis, a methodology later adapted for chloro-fluoro-methoxy variants. The compound’s first reported synthesis likely utilized similar catalytic systems, with precise control over halogen positioning enabled by directed ortho-metalation strategies.

Significance in Organic Chemistry

This derivative’s importance stems from three interrelated factors:

- Electronic Modulation : The electron-withdrawing chloro and fluoro groups synergistically activate the phenyl ring toward electrophilic substitution while the methoxy group donates electron density through resonance, creating a polarized substrate ideal for cross-coupling reactions.

- Synthetic Versatility : It serves as a precursor to amides, esters, and metal complexes. For example, General Procedure C (Suzuki coupling/hydrolysis) from recent literature enables the introduction of diverse aryl groups at the acetic acid moiety, yielding biaryl structures with potential bioactivity.

- Steric Profile : The 2,6-disubstitution pattern imposes steric hindrance, directing reactions to the 4-position—a feature exploited in regioselective functionalization.

The table below compares key synthetic routes for halogenated phenylacetic acids:

Position within Halogenated Phenylacetic Acid Family

Among halogenated phenylacetic acids, this compound occupies a niche due to its distinct substitution pattern:

- Comparative Reactivity : Unlike 4-chloro or 4-fluoro analogs, the 2,6-dihalogenation enhances thermal stability and resistance to nucleophilic aromatic substitution, as observed in analogous systems.

- Bioisosteric Potential : The methoxy group at C3 mimics hydroxyl moieties in bioactive molecules, enabling its use in prodrug designs. Platinum(IV) complexes incorporating similar halogenated phenylacetates exhibit enhanced cytotoxicity, underscoring its pharmacological relevance.

- Crystallographic Behavior : The steric bulk of 2,6-substituents promotes specific crystal packing modes, a trait leveraged in materials science to engineer non-linear optical materials.

Research Trajectory and Current Status

Recent advancements focus on three domains:

- Catalytic Asymmetric Synthesis : Innovations in chiral ligand design allow enantioselective functionalization. For instance, HBTU-mediated amide couplings (General Procedure D2) achieve >90% enantiomeric excess in related compounds.

- Drug Discovery : Derivatives of this acid are being evaluated as kinase inhibitors and antimicrobial agents. The ethynyl-substituted analog 2-(4-ethynylphenyl)acetic acid demonstrates potent activity in preliminary assays.

- Green Chemistry : Water-soluble palladium catalysts and microwave-assisted reactions reduce reliance on toxic solvents, aligning with sustainable practices.

Properties

IUPAC Name |

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-7-3-2-6(11)5(9(7)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEJOUUYHCRBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a phenylacetic acid backbone. One common method is the halogenation of 3-methoxyphenylacetic acid, followed by selective fluorination and chlorination. The reaction conditions often require the use of halogenating agents such as thionyl chloride or sulfuryl chloride for chlorination, and fluorinating agents like Selectfluor for fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chloro and fluoro substituents can be reduced under specific conditions to yield dehalogenated products.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Chloro-6-fluoro-3-methoxybenzaldehyde or 2-Chloro-6-fluoro-3-methoxybenzoic acid.

Scientific Research Applications

2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acid Derivatives

2-(5-Fluoro-2-Methoxyphenyl)Acetic Acid

- Molecular Formula : C₉H₉FO₃

- Key Differences : Fluorine at position 5 and methoxy at position 2.

- ADMET Properties :

- BBB+ Permeability : 5.98% (low central nervous system penetration).

- Solubility : Soluble in aqueous solutions.

- Applications : Investigated for antiviral activity against hemagglutinin-esterase glycoproteins .

2-Fluoro-4-Methoxyphenylacetic Acid (CAS: 883531-28-0)

- Molecular Formula : C₉H₉FO₃

- Key Differences : Fluorine at position 2 and methoxy at position 3.

- Structural Similarity : 0.90 to the target compound.

2-(5-Fluoro-2-Methoxyphenyl)Acetic Acid (CAS: 383134-85-8)

Pharmacologically Modified Derivatives

2-(2-Chloro-6-Fluorophenyl)-2-(Dimethylamino)Acetic Acid Hydrochloride (CAS: 1334145-93-5)

- Molecular Formula: C₁₀H₁₂Cl₂FNO₂

- Key Differences: Addition of a dimethylamino group (-N(CH₃)₂) and hydrochloride salt formation.

- Properties : Enhanced solubility in polar solvents due to ionic character.

Agrochemical Derivatives

4-Amino-3-Chloro-5-Fluoro-6-(4-Chloro-2-Fluoro-3-Methoxyphenyl)Pyridine-2-Carboxylic Acid

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position Effects: Fluorine at position 6 (target compound) vs. position 5 (e.g., 2-(5-Fluoro-2-methoxyphenyl)acetic acid) reduces BBB permeability, favoring peripheral activity .

Functional Group Additions: The dimethylamino group in 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride increases polarity and solubility, making it suitable for injectable formulations .

Biological Activity

2-(2-Chloro-6-fluoro-3-methoxyphenyl)acetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring with chlorine, fluorine, and methoxy substituents, which significantly influence its biological interactions. The presence of these groups enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting microtubule assembly, which is crucial for cell division.

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are some significant findings:

| Study | Findings |

|---|---|

| Study 1 (PMC11103792) | Investigated structure-activity relationships (SAR) showing that compounds with electron-withdrawing groups like fluorine enhance potency against Cryptosporidium (EC50 = 0.17 μM). |

| Study 2 (ACS Journal) | Highlighted the compound's role in inducing apoptosis through cell cycle arrest mechanisms in cancer cell lines. |

| Study 3 (Benchchem) | Evaluated its antimicrobial and anti-inflammatory properties, emphasizing its potential as a therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.